molecular formula C28H30N4O4S B8767207 1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester

1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester

Cat. No.: B8767207
M. Wt: 518.6 g/mol
InChI Key: SDIZPSMYPTZRPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester is a complex organic compound that features a piperazine ring, a pyrrolo[2,3-b]pyridine core, and a phenylsulfonyl group

Preparation Methods

The synthesis of 1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the piperazine ring: This can be done through nucleophilic substitution reactions.

    Protection of the carboxylate group: The tert-butyl group is introduced to protect the carboxylate functionality during the synthesis.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfonyl group or to modify the pyrrolo[2,3-b]pyridine core.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling reagents like palladium catalysts.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interactions of small molecules with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with certain enzymes, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Piperazinecarboxylic acid, 4-[5-phenyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-, 1,1-dimethylethyl ester can be compared with similar compounds such as:

    tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound also features a piperidine ring and is used in similar synthetic applications.

    tert-Butyl 5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-ylcarbamate: This compound has a similar pyrrolo[2,3-b] core and is used in kinase inhibitor research.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C28H30N4O4S

Molecular Weight

518.6 g/mol

IUPAC Name

tert-butyl 4-[1-(benzenesulfonyl)-5-phenylpyrrolo[2,3-b]pyridin-4-yl]piperazine-1-carboxylate

InChI

InChI=1S/C28H30N4O4S/c1-28(2,3)36-27(33)31-18-16-30(17-19-31)25-23-14-15-32(37(34,35)22-12-8-5-9-13-22)26(23)29-20-24(25)21-10-6-4-7-11-21/h4-15,20H,16-19H2,1-3H3

InChI Key

SDIZPSMYPTZRPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C3C=CN(C3=NC=C2C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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